4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole

Description

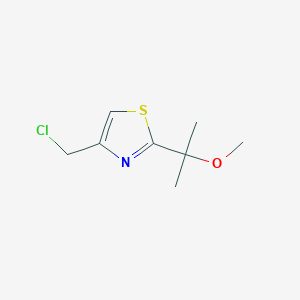

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-(2-methoxypropan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNOS/c1-8(2,11-3)7-10-6(4-9)5-12-7/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRCTAVCRCUWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CS1)CCl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1503142-43-5 | |

| Record name | 4-(chloromethyl)-2-(2-methoxypropan-2-yl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole typically involves the reaction of appropriate thiazole precursors with chloromethylating agents. One common method is the chloromethylation of 2-(2-methoxypropan-2-yl)thiazole using formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently reacts with the thiazole ring to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiazole derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a building block for the synthesis of drug candidates targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects. The methoxypropan-2-yl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares the target compound with structurally analogous thiazole derivatives from the evidence:

Key Observations:

- Electronic Effects: The trifluoromethyl group in compound 2e () is strongly electron-withdrawing, enhancing π–π interactions with AChE’s Trp284.

- Steric Influence : The 2-methoxypropan-2-yl group introduces greater steric bulk compared to simpler substituents (e.g., 4-fluorophenyl in ), which may reduce membrane permeability but improve target selectivity .

- Functionalization Potential: The chloromethyl group at position 4 allows for nucleophilic substitution, similar to derivatives in and , enabling the synthesis of prodrugs or conjugates .

Physicochemical and Pharmacokinetic Properties

- Polar Surface Area (PSA) : The methoxy group increases PSA, which may enhance water solubility but limit blood-brain barrier penetration compared to lipophilic derivatives like 4-(4-fluorophenyl)thiazole .

Biological Activity

4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole is a synthetic compound belonging to the thiazole family, characterized by its unique structural features, including a chloromethyl group at the 4-position and a branched methoxypropan-2-yl group at the 2-position. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is . Its structure can be represented by the following SMILES notation: CC(C)(C1=NC(=CS1)CCl)OC. The presence of both sulfur and nitrogen in the thiazole ring contributes to its reactivity and biological activity.

Antimicrobial Activity

Thiazole derivatives, including this compound, are well-known for their antimicrobial properties . Studies have shown that compounds with thiazole rings exhibit significant antibacterial and antifungal activities. For instance, thiazole derivatives have been effective against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Several studies indicate that thiazole derivatives possess anticancer properties . The compound has been evaluated for its ability to inhibit tubulin polymerization, a critical process in cancer cell division. In vitro studies suggest that modifications in the thiazole structure can enhance cytotoxicity against cancer cell lines. For example, related thiazole compounds have shown IC50 values in the low nanomolar range against melanoma and prostate cancer cells .

Table 1: Comparative Anticancer Activity of Thiazole Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| SMART Compounds | 0.124 - 3.81 | Various (NCI-60) |

| ATCAA Compounds | 0.4 - 2.2 | Melanoma, Prostate |

Anti-inflammatory Effects

Research has also indicated that thiazoles can exhibit anti-inflammatory effects . Some derivatives have been shown to reduce pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Studies and Research Findings

- Anticancer Efficacy : A study on a series of thiazole derivatives demonstrated that modifications could significantly enhance their anticancer efficacy. The introduction of electron-donating groups at specific positions on the thiazole ring improved activity against certain cancer cell lines .

- Antimicrobial Screening : In another study, various thiazole derivatives were synthesized and screened for their antimicrobial activity against standard strains of bacteria and fungi. The results indicated that compounds with specific substitutions exhibited potent activity, suggesting that this compound could follow similar trends .

- Mechanistic Studies : Investigations into the mechanism of action of thiazole compounds revealed that they might exert their effects through multiple pathways, including inhibition of tubulin polymerization and modulation of inflammatory pathways .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

Basic: How is the structure of this compound verified post-synthesis?

Answer:

Structural confirmation relies on multi-technique characterization:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., chloromethyl at δ ~4.5 ppm, thiazole protons at δ ~7–8 ppm) .

- IR Spectroscopy : Confirm functional groups (C-Cl stretch ~650 cm⁻¹, thiazole ring vibrations ~1500 cm⁻¹) .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (e.g., <0.5% deviation indicates high purity) .

Advanced: How can computational methods optimize synthesis and predict reactivity?

Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for chloromethylation or cyclization .

- Virtual Screening : Predict optimal solvents/reagents by simulating solvation effects and reagent electronic properties (e.g., POCl₃ vs. SO₂Cl₂ electrophilicity) .

- Machine Learning : Train models on existing reaction data (e.g., yields, solvent polarity) to recommend conditions for novel derivatives .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

- Cross-Validation : Combine in vitro assays (e.g., cytotoxicity testing) with in silico docking to assess binding affinity to targets like kinase enzymes .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxypropan-2-yl vs. methyl groups) to isolate bioactive moieties .

- Meta-Analysis : Use statistical tools to aggregate data from disparate studies, controlling for variables like assay type or cell line .

Q. Table 2: Key Bioactive Thiazole Derivatives

| Substituent | Target | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(2-Methoxypropan-2-yl) | Viral protease | 12.3 µM | |

| 4-Chloromethyl | Platelet aggregation | 8.7 µM | |

| 2-Methyl | Cancer cell lines | >50 µM |

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE Requirements : Gloves, goggles, and fume hood use mandatory due to chloromethyl group toxicity .

- Waste Disposal : Neutralize chlorinated byproducts with aqueous sodium bicarbonate before disposal .

- Storage : Store under inert gas (N₂/Ar) at 4°C to prevent hydrolysis of the chloromethyl group .

Advanced: What mechanistic insights explain the reactivity of the chloromethyl group?

Answer:

- Electrophilic Reactivity : The chloromethyl group undergoes nucleophilic substitution (SN₂) with amines or thiols, forming covalent adducts .

- Solvent Effects : Polar aprotic solvents (e.g., dichloroethane) stabilize transition states during POCl₃-mediated chlorination .

- Competing Pathways : Hydrolysis to hydroxymethyl derivatives can occur if moisture is present, requiring strict anhydrous conditions .

Advanced: How to design derivatives for enhanced bioactivity?

Answer:

- Bioisosteric Replacement : Substitute methoxypropan-2-yl with isosteres like tert-butoxy to modulate lipophilicity .

- Prodrug Strategies : Mask the chloromethyl group with labile esters (e.g., acetyl) to improve membrane permeability .

- Fragment-Based Design : Use crystallographic data of target proteins (e.g., viral proteases) to guide functional group placement .

Basic: What analytical techniques quantify purity during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.